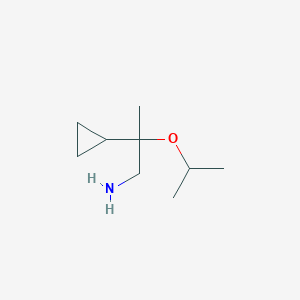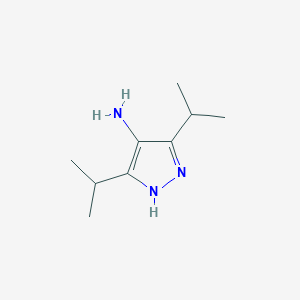![molecular formula C11H12N2O B13334739 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of appropriate aldehydes with amines under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method uses oxidizing agents to couple two or more reactants to form the imidazo[1,2-A]pyridine scaffold.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the desired compound.
Analyse Chemischer Reaktionen
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including the inhibition of enzymes and the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to its specific structural properties. Similar compounds include:
Imidazo[1,2-A]pyridine: This compound has a similar structure but lacks the ethyl and methyl groups.
2-Methylimidazo[1,2-A]pyridine: This compound has a similar structure but lacks the ethyl group.
7-Methylimidazo[1,2-A]pyridine: This compound has a similar structure but lacks the ethyl group.
These similar compounds share some properties with this compound but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-ethyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-3-9-10(7-14)13-5-4-8(2)6-11(13)12-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
WBZALYVROWQLLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C=CC(=CC2=N1)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)


![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)





![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
